molecular formula C22H15Cl2N3O3 B11067663 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Cat. No.: B11067663
M. Wt: 440.3 g/mol
InChI Key: OWBSFQKUYAVTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes dichlorobenzamide and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is then coupled with the dichlorobenzamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide apart from similar compounds is its unique combination of dichlorobenzamide and oxadiazole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H15Cl2N3O3

Molecular Weight

440.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]benzamide

InChI

InChI=1S/C22H15Cl2N3O3/c1-29-15-6-4-5-13(11-15)21-26-27-22(30-21)17-7-2-3-8-19(17)25-20(28)16-10-9-14(23)12-18(16)24/h2-12H,1H3,(H,25,28)

InChI Key

OWBSFQKUYAVTJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.